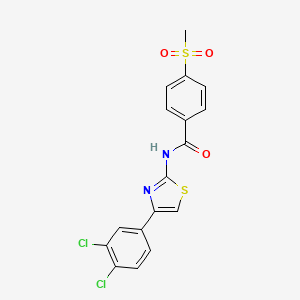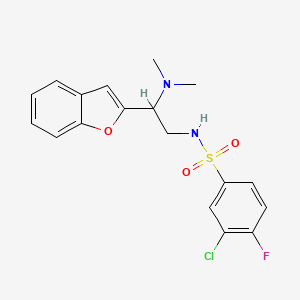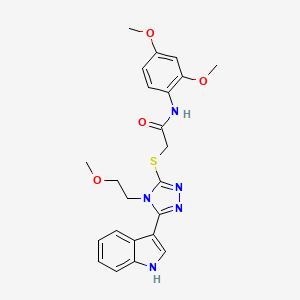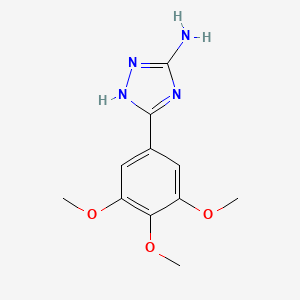
N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-2-(thiophen-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound you mentioned seems to be a derivative of 2-aminothiazole. 2-aminothiazole derivatives are known to exhibit a wide range of biological activities, including anticancer, antioxidant, antimicrobial, and anti-inflammatory effects .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of 2-amino-5-bromothiazole with an appropriate acid, followed by a Suzuki reaction with a boronic acid .Molecular Structure Analysis
The molecular structure of such compounds typically includes a thiazole ring, which is a five-membered ring containing nitrogen and sulfur atoms. This ring is often substituted with various groups to achieve different biological activities .Chemical Reactions Analysis
The chemical reactions involving these compounds can vary widely depending on the specific substituents present on the thiazole ring .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can vary widely depending on the specific substituents present on the thiazole ring .Scientific Research Applications
Antibacterial and Nematicidal Activities
- Antibacterial Evaluation : A study by Lu et al. (2020) synthesized N-phenylacetamide derivatives containing 4-arylthiazole moieties, demonstrating promising antibacterial activities against certain bacteria. These compounds could cause cell membrane rupture in bacteria, suggesting potential as antibacterial agents.
Anti-inflammatory and Anticancer Properties
- Anti-Inflammatory Activity : Research by Sunder & Maleraju (2013) synthesized derivatives of N-(3-chloro-4-flurophenyl) acetamide with notable anti-inflammatory activity.
- Anticancer Screening : A study by Abu-Melha (2021) explored the synthesis and anticancer screening of N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds, indicating powerful cytotoxic results against breast cancer.
Optoelectronic Properties
- Polymer Science Application : In a study conducted by Camurlu & Guven (2015), thiazole-containing monomers, including N-(thiazol-2-yl)-2-(thiophen-3-yl)acetamide, were synthesized and used for electrochemical polymerization. The resultant conducting polymers were evaluated for their optoelectronic properties, indicating potential applications in material science.
Antimicrobial Activity
- Sulfide and Sulfone Derivatives : A study by Badiger et al. (2013) synthesized derivatives of 4-(2-chloro-4-fluorophenyl)-1,3-thiazol-2-amine/acetamide, exhibiting antimicrobial activity against various bacteria and fungi.
Kinase Inhibitory and Anticancer Activities
- Src Kinase Inhibitory and Anticancer Activities : Research by Fallah-Tafti et al. (2011) synthesized thiazole-based N-benzyl-substituted acetamide derivatives that showed Src kinase inhibitory and anticancer activities.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]phenyl]-2-thiophen-3-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15FN2OS2/c22-17-7-3-1-5-15(17)21-24-19(13-27-21)16-6-2-4-8-18(16)23-20(25)11-14-9-10-26-12-14/h1-10,12-13H,11H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXBOTWFEQKLRIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CSC(=N2)C3=CC=CC=C3F)NC(=O)CC4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15FN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-2-(thiophen-3-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-(Dimethylamino)phenyl]-[3-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]pyrrolidin-1-yl]methanone](/img/structure/B2897078.png)
![2-[[1-(2-Fluorobenzoyl)piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one](/img/structure/B2897082.png)
![7-(5-chloro-2-methylphenyl)-3-(thiophen-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B2897083.png)
![(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(phenyl)methanone](/img/structure/B2897084.png)



![4-(6-((2-(4-chlorophenyl)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-(3,4-dimethoxyphenethyl)butanamide](/img/structure/B2897091.png)


![N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2897095.png)

